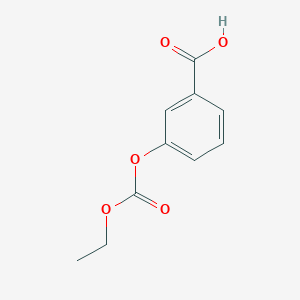

3-Ethoxycarbonyloxybenzoic acid

Description

3-Ethoxycarbonyloxybenzoic acid (C₁₀H₁₀O₅, molecular weight: 210.18 g/mol) is a benzoic acid derivative with an ethoxycarbonyloxy (-OCOOCH₂CH₃) substituent at the 3-position of the aromatic ring. This compound is synthesized by reacting 3-hydroxybenzoic acid with ethyl chloroformate in a basic aqueous medium, yielding a product with a melting point of 70–72°C . It serves as a key intermediate in organic synthesis, particularly in the preparation of nitro-substituted benzoic acids for herbicide development .

Properties

CAS No. |

80172-02-7 |

|---|---|

Molecular Formula |

C10H10O5 |

Molecular Weight |

210.18 g/mol |

IUPAC Name |

3-ethoxycarbonyloxybenzoic acid |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |

InChI Key |

RACYQIFUABRHNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Positional Isomers: Ethoxy-Substituted Benzoic Acids

2-Ethoxybenzoic Acid

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Physical Properties : Melting point of 174°C (at 15 mm Hg), slightly soluble in water .

- Applications : Used as a pharmaceutical intermediate .

- Key Difference : The ethoxy group at the 2-position reduces steric hindrance compared to the 3-position, leading to higher thermal stability .

4-Ethoxybenzoic Acid

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Physical Properties : Higher melting point (197–199°C) than its 2- and 3-substituted counterparts, attributed to symmetrical packing in the crystal lattice .

- Solubility : Sparingly soluble in hot water .

Comparison Insight : Positional isomerism significantly impacts melting points and solubility. The 4-substituted derivative exhibits the highest thermal stability due to molecular symmetry .

Functional Group Variations

3-[(Ethoxycarbonyl)amino]benzoic Acid

- Molecular Formula: C₁₀H₁₁NO₄

- Molecular Weight : 209.07 g/mol

- Structural Features: Contains an ethoxycarbonylamino (-NHCOOCH₂CH₃) group at the 3-position.

- Properties : Higher topological polar surface area (75.6 Ų) due to hydrogen-bonding capacity, suggesting enhanced solubility in polar solvents .

- Applications: Potential use in drug design due to its hydrogen-bonding motifs .

3-Cyano-4-ethoxybenzoic Acid

- Molecular Formula: C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- Structural Features: Combines a cyano (-CN) group at the 3-position and an ethoxy group at the 4-position.

- Electronic Effects: The electron-withdrawing cyano group increases acidity compared to ethoxycarbonyloxy derivatives .

Comparison Insight: Functional groups like cyano or amino alter electronic properties and reactivity, expanding applications in agrochemicals or pharmaceuticals .

Multi-Substituted Derivatives

3-Ethoxy-5-methoxybenzoic Acid

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Structural Features: Ethoxy (C3) and methoxy (C5) groups create steric and electronic effects distinct from mono-substituted analogs.

- Applications: Not explicitly reported, but dual alkoxy groups may enhance lipid solubility for biological applications .

5-Ethoxycarbonyloxy-2-nitrobenzoic Acid

- Synthesis : Derived from nitration of 3-ethoxycarbonyloxybenzoic acid, yielding a melting point of 145–148°C .

- Applications : Intermediate in synthesizing herbicidal diphenyl ethers .

Comparison Insight : Nitro and alkoxycarbonyloxy groups in multi-substituted derivatives enhance reactivity in electrophilic substitution reactions .

Data Table: Comparative Properties of Selected Compounds

Discussion of Key Findings

- Substituent Position : 4-Ethoxybenzoic acid exhibits the highest melting point due to symmetrical molecular packing, while 3-substituted derivatives (e.g., 3-ethoxycarbonyloxybenzoic acid) show lower thermal stability .

- Functional Groups: Electron-withdrawing groups (e.g., cyano) increase acidity and reactivity, whereas bulky groups (e.g., ethoxycarbonyloxy) may reduce solubility in polar solvents .

- Synthetic Utility : 3-Ethoxycarbonyloxybenzoic acid is critical in nitration reactions for herbicide synthesis, unlike its isomers, which are more suited for pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.